molecular formula C15H22ClN3O2 B1401025 Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate CAS No. 1361118-66-2

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Cat. No.: B1401025
CAS No.: 1361118-66-2
M. Wt: 311.81 g/mol
InChI Key: WHNSUCDCHCPAPB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate: is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its molecular structure, which includes a piperidine ring, a pyrimidinyl group, and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate typically involves the reaction of 6-chloro-2-methylpyrimidin-4-yl with piperidine in the presence of a suitable carboxylating agent. The reaction conditions may vary, but common methods include using a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are typically performed using alkyl halides and a strong base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is utilized in the study of enzyme inhibitors and receptor ligands.

Industry: In the chemical industry, it serves as an intermediate in the production of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to downstream effects in biological pathways.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-chloro-6-methylpyrimidin-2-yl)piperidine-1-carboxylate

  • Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

  • Tert-butyl 3-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate is unique in its specific substitution pattern on the pyrimidinyl ring and the presence of the tert-butyl ester group, which influences its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2/c1-10-17-12(9-13(16)18-10)11-5-7-19(8-6-11)14(20)21-15(2,3)4/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNSUCDCHCPAPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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